molecular formula C11H16ClN3 B11729872 (2-Chloro-6-methyl-pyrimidine-4-yl)-cyclohexylamine

(2-Chloro-6-methyl-pyrimidine-4-yl)-cyclohexylamine

Cat. No.: B11729872
M. Wt: 225.72 g/mol
InChI Key: FCZIYFITALPIDD-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C11H16ClN3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological applications. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a cyclohexyl group at the nitrogen atom, and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with cyclohexylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine.

    N-Cyclohexyl-6-methylpyrimidin-4-amine: Lacks the chlorine substitution at the 2-position.

    2-Chloro-N-cyclohexylpyrimidin-4-amine: Lacks the methyl group at the 6-position.

Uniqueness: 2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C11H16ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14,15)

InChI Key

FCZIYFITALPIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2CCCCC2

Origin of Product

United States

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